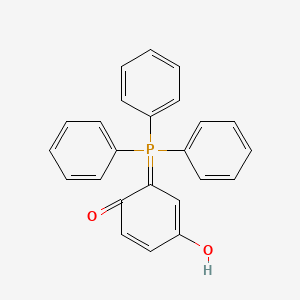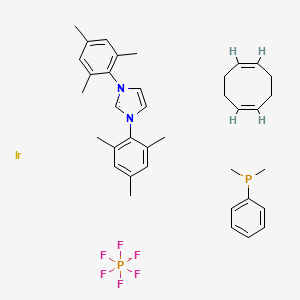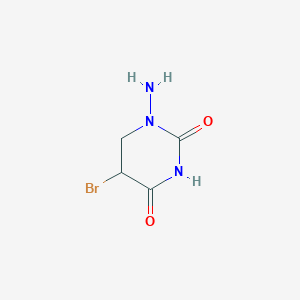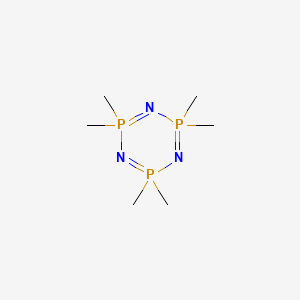
Decanoic acid, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 2-hydroxyethyl ester: is an organic compound with the molecular formula C12H24O3. It is an ester formed from decanoic acid and 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize decanoic acid, 2-hydroxyethyl ester is through the esterification of decanoic acid with 2-hydroxyethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of decanoic acid esters with 2-hydroxyethanol. This process can be catalyzed by both acidic and basic catalysts, depending on the desired reaction conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Decanoic acid, 2-hydroxyethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of decanoic acid and 2-hydroxyethanol.
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group, forming decanoic acid, 2-hydroxyethyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Decanoic acid and 2-hydroxyethanol.
Oxidation: Various oxidation products depending on the conditions.
Reduction: Decanoic acid, 2-hydroxyethyl alcohol.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other esters and compounds.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in metabolic pathways involving fatty acids.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry:
- Used in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of decanoic acid, 2-hydroxyethyl ester involves its hydrolysis to release decanoic acid and 2-hydroxyethanol. Decanoic acid can interact with various molecular targets, including enzymes and receptors involved in fatty acid metabolism. The ester linkage allows for controlled release of these active components, making it useful in various applications.
Comparison with Similar Compounds
Decanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of a 2-hydroxyethyl group.
Decanoic acid, 2-ethylhexyl ester: Another ester of decanoic acid with a different alcohol component.
Decanoic acid, methyl ester: Contains a methyl group instead of a 2-hydroxyethyl group.
Uniqueness: Decanoic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different chemical and physical properties compared to other esters of decanoic acid. This makes it suitable for specific applications where controlled hydrolysis and release of active components are desired.
Properties
CAS No. |
16179-41-2 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-hydroxyethyl decanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h13H,2-11H2,1H3 |
InChI Key |
IGPIBLIHYRGADN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCO |
Related CAS |
61596-57-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)

![5-methyl-4-oxo-1H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12323770.png)

![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)


![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)


![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
